L-α-Dilauroyl Phosphatidylcholine-d46 L-α-Dilauroyl Phosphatidylcholine-d46
Brand Name: Vulcanchem
CAS No.: 136565-60-1
VCID: VC0033379
InChI: InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2
SMILES: CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Molecular Formula: C32H64NO8P
Molecular Weight: 668.117

L-α-Dilauroyl Phosphatidylcholine-d46

CAS No.: 136565-60-1

Cat. No.: VC0033379

Molecular Formula: C32H64NO8P

Molecular Weight: 668.117

* For research use only. Not for human or veterinary use.

L-α-Dilauroyl Phosphatidylcholine-d46 - 136565-60-1

Specification

CAS No. 136565-60-1
Molecular Formula C32H64NO8P
Molecular Weight 668.117
IUPAC Name [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2
Standard InChI Key IJFVSSZAOYLHEE-RJZXENECSA-N
SMILES CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Introduction

Chemical Identity and Structure

Molecular Composition and Nomenclature

L-α-Dilauroyl Phosphatidylcholine-d46, identified by CAS number 136565-60-1, represents a specialized deuterated phospholipid with the molecular formula C₃₂H₁₈D₄₆NO₈P and a molecular weight of 668.11 g/mol . The compound is also known by several alternative names including 1,2-Bis(perdeuterolauroyl)-sn-glycero-3-phosphocholine, reflecting its structure with two deuterated lauroyl (dodecanoyl) chains . The accurate mass of the compound is 667.73, according to chemical database information .

The systematic IUPAC name for this compound is "(R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-d23)oxy]-3,5,9-trioxa-4-phosphaheneicosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-d23-1-aminium Inner Salt 4-Oxide" . This comprehensive name details the precise arrangement of deuterium atoms throughout the molecule's structure.

Structural Characteristics

L-α-Dilauroyl Phosphatidylcholine-d46 belongs to the phosphatidylcholine class of phospholipids but features extensive deuteration. The compound maintains the characteristic phosphatidylcholine structure with:

  • A choline headgroup (trimethylammonium-ethyl) connected via a phosphate group

  • A glycerol backbone in the sn-glycero-3 configuration

  • Two lauroyl (C12:0) fatty acid chains attached at the sn-1 and sn-2 positions

The critical distinction is that 46 hydrogen atoms have been replaced with deuterium atoms (²H or D), primarily in the two lauroyl chains . Each lauroyl chain contains 23 deuterium atoms, replacing all hydrogens except those involved in the ester linkage to the glycerol backbone.

This deuteration provides distinct spectroscopic properties without significantly altering the physical characteristics that make phosphatidylcholines valuable in membrane research.

Physical and Chemical Properties

Basic Physical Properties

The physical properties of L-α-Dilauroyl Phosphatidylcholine-d46 largely mirror those of its non-deuterated analog, but with subtle differences due to the isotopic substitution. In its pure form, the compound exists as a white solid at room temperature . The molecular weight of 668.11 g/mol reflects the increase from the non-deuterated version (621.8 g/mol) due to the replacement of 46 hydrogen atoms (atomic weight ≈1.008) with deuterium atoms (atomic weight ≈2.014) .

The compound exhibits amphipathic properties characteristic of phospholipids, with a hydrophilic headgroup (phosphocholine) and hydrophobic tail regions (deuterated lauroyl chains). This amphipathic nature gives the molecule its critical self-assembly properties in aqueous environments.

Comparison with Non-Deuterated Analog

The following table compares key properties of L-α-Dilauroyl Phosphatidylcholine-d46 with its non-deuterated counterpart:

PropertyL-α-Dilauroyl Phosphatidylcholine-d461,2-Dilauroyl-sn-glycero-3-phosphocholine
CAS Number136565-60-1 18194-25-7
Molecular FormulaC₃₂H₁₈D₄₆NO₈P C₃₂H₆₄NO₈P
Molecular Weight668.11 g/mol 621.8 g/mol
Deuterium Content46 deuterium atoms None
Primary ApplicationSpecialized membrane research with deuterium labeling General membrane bilayer studies

Applications in Scientific Research

Membrane Bilayer Studies

L-α-Dilauroyl Phosphatidylcholine-d46 forms robust and versatile membrane bilayers that serve as experimental platforms for studying membrane properties and functions . The deuteration provides several analytical advantages:

  • Enhanced contrast in neutron scattering experiments

  • Distinct spectroscopic signatures in nuclear magnetic resonance (NMR) studies

  • Ability to track specific molecular components in complex systems

  • Reduced background interference in certain analytical techniques

These properties make the compound particularly valuable in biophysical studies of membrane dynamics, phase behavior, and structural organization .

Ion Transport Mechanisms

One of the primary applications of L-α-Dilauroyl Phosphatidylcholine-d46 is in the study of selective and ATP-driven transport of ions across membranes . The compound enables researchers to create well-defined membrane systems for investigating:

  • Ion channel function and selectivity

  • Active transport mechanisms

  • Membrane permeability properties

  • Electrochemical gradient formation and maintenance

When combined with specific membrane proteins such as gramicidin A, these deuterated phospholipid bilayers provide valuable insights into the fundamental processes of ion movement across biological membranes .

ATP Synthase Studies

L-α-Dilauroyl Phosphatidylcholine-d46 has been specifically noted for its applications in research involving ATP synthase, a critical enzyme in cellular energy production . The deuterated phospholipid bilayers serve as reconstitution platforms for ATP synthase, allowing detailed investigations of:

  • Proton translocation mechanisms

  • Coupling between proton movement and ATP synthesis

  • Structural dynamics during enzyme function

  • Effects of membrane composition on enzyme activity

These studies contribute to the broader understanding of bioenergetic processes in cells and the molecular mechanisms of membrane-associated enzymes .

Nanoporous Carrier Research

The compound also finds application in studies involving nanoporous carriers, where the phospholipid bilayers interact with synthetic or biological nanopores to create controlled transport systems . This research direction has implications for:

  • Drug delivery technologies

  • Biosensor development

  • Artificial cell systems

  • Biomimetic membrane technologies

The deuterated nature of L-α-Dilauroyl Phosphatidylcholine-d46 provides analytical advantages in tracking molecular movements and interactions within these complex systems .

Synthesis and Preparation

Referenced Synthetic Literature

Relationship to Phospholipid Metabolism

Phosphatidylcholine in Biological Systems

While L-α-Dilauroyl Phosphatidylcholine-d46 is primarily a research tool rather than a natural biological component, understanding the role of phosphatidylcholines in general provides context for its research applications. Phosphatidylcholines are major components of cellular membranes and have diverse biological functions .

Research has shown that phosphatidylcholine can serve as an unexpected source of fatty acids for hepatic triacylglycerol synthesis, potentially contributing to conditions like hepatic steatosis . This highlights the importance of understanding phospholipid metabolism and trafficking in health and disease states.

Metabolic Labeling Studies

The deuterated nature of L-α-Dilauroyl Phosphatidylcholine-d46 makes it particularly useful in metabolic labeling studies. Similar approaches have been used with other labeled phospholipids to track their fate in biological systems .

For example, radiolabeled phosphatidylcholine has been used to study HDL metabolism and the trafficking of phospholipids between tissues . While the deuterium label in L-α-Dilauroyl Phosphatidylcholine-d46 serves a different analytical purpose than radioisotopes, the underlying principle of using labeled phospholipids to track metabolic processes is similar.

SupplierProduct CodeQuantityReference
CymitQuimicaTR-D44665725 mg
LGC StandardsTRC-D446657-25MG25 mg

Some suppliers may classify this compound as requiring specific documentation or handling procedures due to its specialized nature and cost .

Related Compounds and Derivatives

Non-Deuterated Analogs

The primary non-deuterated analog of L-α-Dilauroyl Phosphatidylcholine-d46 is 1,2-Dilauroyl-sn-glycero-3-phosphocholine, also known as DLPC . This compound shares the same basic structure but contains normal hydrogen atoms instead of deuterium. It is identified by CAS number 18194-25-7 and has a molecular formula of C₃₂H₆₄NO₈P .

The non-deuterated version also has multiple synonyms including:

  • Dilauroyl phosphatidylcholine

  • 1,2-Didodecanoyl-sn-glycero-3-phosphocholine

  • L-alpha-Dilauroyl phosphatidylcholine

Biological Activity of Related Compounds

While information specific to L-α-Dilauroyl Phosphatidylcholine-d46 is limited in the search results, the non-deuterated analog 1,2-Dilauroyl-sn-glycero-3-phosphocholine has been described as having a role as an LRH-1 agonist (liver receptor homolog-1), suggesting potential biological activities beyond its structural role in membranes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator